molecular formula C17H18ClNOS2 B2713664 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide CAS No. 337923-21-4

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2713664
CAS No.: 337923-21-4
M. Wt: 351.91
InChI Key: RZRWHGQRLSVYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide is a propanamide derivative featuring dual sulfanyl (S–) groups: one attached to a 4-chlorophenyl-substituted ethyl chain and the other to a phenyl ring.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS2/c18-14-6-8-16(9-7-14)22-13-11-19-17(20)10-12-21-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRWHGQRLSVYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorothiophenol and 3-mercaptopropanoic acid.

    Formation of Intermediate: The 4-chlorothiophenol is reacted with an appropriate alkylating agent to form 2-[(4-chlorophenyl)sulfanyl]ethyl intermediate.

    Amidation Reaction: This intermediate is then subjected to an amidation reaction with 3-mercaptopropanoic acid to yield the final product.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting the amide to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemistry and pharmacology.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide exerts its effects involves its interaction with specific molecular targets. The sulfanyl groups can form strong interactions with metal ions or active sites of enzymes, influencing their activity. The chlorophenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares core structural motifs with several analogs documented in , and 6:

  • Backbone : A propanamide chain with sulfanyl/sulfonyl substituents.
  • Aromatic moieties : 4-Chlorophenyl and phenyl groups are common.
  • Variations : Substituents on the aromatic rings (e.g., methyl, ethyl) and the presence of oxadiazole or sulfamoyl groups in analogs (e.g., compounds 7a–7m, ) .
Table 1: Structural Comparison of Selected Analogs
Compound Name (ID) Key Structural Features Molecular Formula Molecular Weight (g/mol)
Target Compound Dual sulfanyl groups on propanamide Not explicitly provided Inferred ~450–550
7k () Oxadiazole ring, 4-chlorophenylsulfonyl, ethylphenyl C24H27ClN4O4S2 535
7a () Oxadiazole ring, phenylpropanamide C22H23ClN4O4S2 507
Compound Sulfamoylphenyl, 2,4-dimethylphenyl C23H23ClN2O3S2 487

Physicochemical Properties

Melting points, solubility, and stability are influenced by substituents:

  • Melting Points : Analogs with bulky groups (e.g., 7m, : 64–66°C) exhibit lower melting points than less substituted analogs (e.g., 7a, : 71–73°C) due to reduced crystallinity .
  • Lipophilicity : Sulfanyl groups (as in the target compound) are less polar than sulfonyl groups (e.g., 7k), likely increasing lipophilicity and membrane permeability .
Table 2: Physical Properties of Analogs
Compound Name (ID) Melting Point (°C) Yield (%) Key Substituent Effects
7k () 66–68 78 Ethylphenyl lowers crystallinity
7m () 64–66 73 2-Ethyl-6-methylphenyl enhances disorder
Compound Not provided Sulfamoyl group increases polarity

Spectral Profiles

Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogs highlight functional group signatures:

  • IR Spectroscopy : Sulfanyl (S–C) stretches appear at ~650–750 cm⁻¹, while amide C=O vibrations occur at ~1650–1700 cm⁻¹ (consistent across 7a–7m) .
  • NMR : Aromatic protons in 4-chlorophenyl groups resonate at δ 7.2–7.4 ppm (¹H), and methyl/ethyl substituents show distinct splitting patterns (e.g., 7c: δ 2.2–2.5 ppm for CH3) .

Biological Activity

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide, a compound with the CAS number 337923-21-4, belongs to a class of organic compounds known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a propanamide backbone with two distinct sulfanyl groups, which are key to its biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

PropertyValue
Molecular Weight351.91 g/mol
IUPAC NameN-[2-(4-chlorophenyl)sulfanylethyl]-3-phenylsulfanylpropanamide
Chemical FormulaC17H18ClN2OS2
CAS Number337923-21-4

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reaction of 4-chlorothiophenol with an alkylating agent to form the intermediate.
  • Amidation Reaction : The intermediate is reacted with 3-mercaptopropanoic acid to yield the final product.
  • Optimization : Reaction conditions such as temperature and solvent choice (e.g., dichloromethane) are optimized for yield and purity.

The biological activity of this compound is thought to involve:

  • Enzyme Interaction : The sulfanyl groups may form strong interactions with metal ions or active sites of enzymes, influencing their catalytic activity.
  • Receptor Binding : The chlorophenyl group can facilitate hydrophobic interactions and π-π stacking with aromatic residues in proteins, potentially modulating receptor functions.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. Further research is needed to evaluate the specific efficacy of this compound.
  • Cytotoxic Effects : Research indicates that sulfur-containing compounds can induce cytotoxic effects in cancer cell lines. A study on related thioamide compounds showed significant inhibition of cell proliferation, suggesting potential anti-cancer properties for this compound.
  • Pharmacological Applications : The compound is being investigated for its role as a pharmacophore in drug design, particularly due to its ability to interact with biological targets involved in disease pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamideBromine atom in place of chlorineSimilar antimicrobial potential
N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamideMethyl group instead of chlorineReduced lipophilicity
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamideFluorine atom presentEnhanced receptor binding

Q & A

Basic: What are the critical steps and challenges in synthesizing N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of aromatic rings (e.g., thiophene or chlorophenyl derivatives) via nucleophilic substitution or Grignard reactions, followed by amidation to form the propanamide backbone . Key challenges include:

  • Selectivity control : Competing side reactions (e.g., over-oxidation of sulfanyl groups to sulfoxides/sulfones) require precise stoichiometry and low-temperature conditions .
  • Purification : Intermediate by-products (e.g., unreacted thiols or halogenated precursors) necessitate column chromatography or recrystallization .
  • Yield optimization : Reaction parameters (solvent polarity, pH, and catalyst selection) must be tailored to each step. For example, dimethylformamide (DMF) enhances solubility in coupling reactions, while dichloromethane (DCM) is preferred for acid-sensitive steps .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify sulfanyl group environments (δ 2.8–3.5 ppm for –S–CH2_2–) and confirm amide bond formation (δ 6.5–8.0 ppm for –NH–) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns) and detection of polar impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 409.05 for C17_{17}H17_{17}ClN2_2OS2_2) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural determination?

Answer:
Crystallographic discrepancies (e.g., disordered sulfanyl groups or ambiguous bond lengths) can arise due to:

  • Data quality : High-resolution X-ray diffraction (≥0.8 Å) and redundancy (>99% completeness) minimize errors .
  • Refinement strategies : Using SHELXL for small-molecule refinement with restraints on thermal parameters (ADPs) for flexible –S–CH2_2– moieties .
  • Validation tools : Cross-checking with PLATON or Mercury to detect voids, hydrogen bonding inconsistencies, or missed symmetry .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound’s biological targets?

Answer:
SAR studies involve:

  • Functional group substitution : Systematic replacement of –Cl or –S– groups (e.g., with –CF3_3 or –OCH3_3) to assess antimicrobial or anticancer activity .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for enzymes like acetylcholinesterase (Alzheimer’s targets) .
  • In vitro assays : Dose-response curves (IC50_{50}) against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) .

Example SAR Table:

Substituent (R)Biological Activity (IC50_{50}, μM)Target Enzyme
4-Cl-C6_6H4_42.1 ± 0.3AChE
3-CF3_3-C6_6H4_45.7 ± 0.9COX-2
2-OCH3_3-C6_6H4_4>10Inactive
Data adapted from

Advanced: How can researchers model enzyme interactions and validate mechanisms of action?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (kon_{on}/koff_{off}) for enzyme-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Mutagenesis studies : Site-directed mutations (e.g., replacing catalytic cysteine residues) confirm binding site specificity .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of sulfanyl groups .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
  • Solubility : Prepare fresh DMSO stock solutions (<10 mM) to prevent aggregation .

Advanced: How can computational tools aid in predicting metabolic pathways or toxicity?

Answer:

  • ADMET prediction : Software like SwissADME estimates bioavailability, CYP450 metabolism, and hERG channel inhibition risks .
  • Metabolite identification : Mass Frontier or MetabolitePilot matches MS/MS fragments to potential oxidation products (e.g., sulfoxides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.